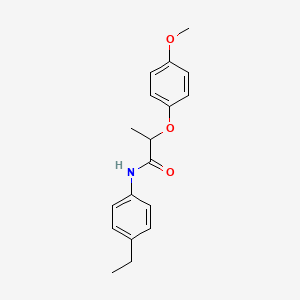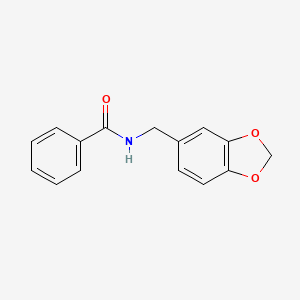![molecular formula C14H16N4O2 B5201024 6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)
6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone, commonly known as MAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MAP is a small molecule inhibitor that has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. In Additionally, we will list future directions for research on this promising compound.
作用機序
MAP is a small molecule inhibitor that works by binding to the active site of its target proteins, inhibiting their activity. MAP has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. By inhibiting these targets, MAP can modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MAP has been shown to have a variety of biochemical and physiological effects. In preclinical studies, MAP has been shown to inhibit tumor growth, improve cardiac function, and have neuroprotective effects. Additionally, MAP has been shown to modulate immune function and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using MAP in lab experiments is its specificity for its target proteins. MAP has been shown to have activity against a variety of targets, making it a versatile tool for studying signaling pathways and cellular processes. Additionally, the synthesis method of MAP has been optimized over the years to increase yield and purity, making it a viable option for large-scale production. One limitation of using MAP in lab experiments is its potential for off-target effects. MAP has been shown to have activity against a variety of targets, and its specificity for its intended target may be affected by factors such as concentration and cellular context.
将来の方向性
There are many potential future directions for research on MAP. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to improve their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of MAP and its potential targets. Finally, clinical trials are needed to determine the safety and efficacy of MAP in humans and to explore its potential therapeutic applications.
合成法
The synthesis of MAP involves a multistep process that includes the reaction of 4-morpholinylphenyl hydrazine with 3-nitrobenzaldehyde to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the final product, MAP. The synthesis method of MAP has been optimized over the years to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
MAP has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a variety of targets, including kinases and phosphodiesterases. MAP has been studied for its potential use in treating cancer, cardiovascular disease, and neurological disorders. In preclinical studies, MAP has demonstrated promising results in inhibiting tumor growth and improving cardiac function. Additionally, MAP has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
3-(3-amino-4-morpholin-4-ylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1-4,9H,5-8,15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQDTNBOMUHYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)


![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5201003.png)
![ethyl 4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5201022.png)

![2-(methylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}benzamide](/img/structure/B5201035.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)